[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate features a complex heterocyclic architecture. Key structural elements include:
- Oxazole core: Substituted with a 5-bromo-2-methoxyphenyl group and a methyl moiety at positions 2 and 5, respectively.
- Triazole-carboxylate ester: A 1,2,3-triazole ring esterified at position 4, with a methyl group at position 5 and a 3-(methylsulfanyl)phenyl substituent at position 1.
Properties
IUPAC Name |
[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O4S/c1-13-21(26-27-28(13)16-6-5-7-17(11-16)33-4)23(29)31-12-19-14(2)32-22(25-19)18-10-15(24)8-9-20(18)30-3/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBUKVXFQOVHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, which are then coupled together under specific conditions. Common reagents used in these reactions include brominating agents, methoxy group donors, and various catalysts to facilitate the formation of the oxazole and triazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted derivatives.
Scientific Research Applications
[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features
The target compound’s structural analogs (Table 1) highlight variations in heterocyclic cores, substituents, and functional groups:
Table 1: Structural Comparison
Key Observations :
- Heterocycle Diversity : The oxazole in the target compound contrasts with benzoxazole () and oxadiazole (), influencing electronic properties and steric bulk.
- Halogen Effects : Bromo substituents are common (), but chloro/fluoro analogs () exhibit similar isostructural packing despite smaller atomic radii .
Physicochemical Properties
Table 2: Spectral and Analytical Data
Biological Activity
The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule characterized by the presence of multiple functional groups, including oxazole and triazole moieties. These structural features suggest significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 513.3 g/mol. The presence of bromine and methoxy groups enhances its lipophilicity and potential interactions with biological targets. The structure can be summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 513.3 g/mol |
| CAS Number | 1223951-28-7 |
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features to this compound exhibit varying degrees of antimicrobial activity. For instance, triazole derivatives are known for their effectiveness against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) for related compounds has been reported to show promising results against common pathogens.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound may stem from its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II. Research has demonstrated that derivatives of triazoles can act as selective COX-II inhibitors with reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, some pyrazole derivatives have shown IC50 values in the low micromolar range against COX-II, suggesting a similar potential for the compound .
Study 1: Triazole Derivatives as Antimicrobial Agents
A study focusing on triazole derivatives demonstrated significant antimicrobial activity against various pathogens. Compounds similar to the target compound exhibited MIC values comparable to established antibiotics like ciprofloxacin and ketoconazole. This highlights the potential for developing new antimicrobial agents based on this structural framework.
Study 2: COX-II Inhibition
In a comparative analysis of various triazole-containing compounds, one derivative exhibited an IC50 value of 0.011 μM against COX-II, significantly outperforming traditional NSAIDs. This suggests that the target compound may also possess strong anti-inflammatory properties through similar mechanisms.
Structure-Activity Relationship (SAR)
Quantitative Structure–Activity Relationship (QSAR) models can be employed to predict the efficacy of this compound based on its structural modifications. The presence of multiple aromatic systems allows for interactions with biological targets such as enzymes or receptors, enhancing its therapeutic potential.
Q & A
Q. What are the common synthetic strategies for constructing the oxazole and triazole moieties in this compound?
The oxazole ring is typically synthesized via cyclization reactions using precursors like brominated aryl aldehydes and methyl esters. For example, methyl 2-(3-bromophenyl)-5-methyloxazole-4-carboxylate derivatives are prepared via condensation of 3-bromo-substituted benzaldehyde with methyl acetoacetate, followed by bromination and cyclization . The triazole moiety is often synthesized via Huisgen 1,3-dipolar cycloaddition using copper(I)-catalyzed azide-alkyne click chemistry. Hydrazine hydrate and carbon disulfide are employed to form thiosemicarbazide intermediates, which undergo cyclization to yield triazole-thiol derivatives .
Q. How can structural characterization be rigorously performed for this compound?
Key techniques include:
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., singlet at δ 13.85 ppm for -SH groups in triazole-thiol intermediates ).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for similar bromophenyl-thiazole derivatives .
- Elemental analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages .
Q. What analytical methods ensure purity and identity during synthesis?
- HPLC : Monitor reaction progress and purity using C18 columns with UV detection (λ = 254 nm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragment patterns .
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to track intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve triazole moiety synthesis yields?
- Catalyst screening : Test bases like KOH or Et3N for cyclization efficiency .
- Temperature control : Optimize cyclization at 80–100°C to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for triazole formation .
Q. What methodologies assess the compound’s interaction with cytochrome P450 enzymes?
- In vitro assays : Use human liver microsomes with NADPH cofactor to measure metabolic stability .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) by immobilizing CYP3A4 on sensor chips .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of enzyme-ligand interactions .
Q. How can structure-activity relationship (SAR) studies guide analog design for enhanced bioactivity?
- Substituent variation : Replace the 3-(methylsulfanyl)phenyl group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to modulate enzyme affinity .
- Molecular docking : Use AutoDock Vina to predict binding poses against targets like COX-2 or EGFR .
- Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic features using Schrödinger Suite .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Meta-analysis : Compare IC50 values from enzyme inhibition assays (e.g., COX-2 vs. CYP450) to identify substituent-specific trends .
- Crystallographic validation : Overlay X-ray structures of analogs to assess steric clashes or conformational flexibility .
- Dose-response curves : Re-evaluate activity under standardized conditions (e.g., pH 7.4, 37°C) to minimize experimental variability .
Q. What strategies evaluate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours .
- Plasma stability assay : Incubate with rat plasma (37°C, 1 hour) and quantify degradation via HPLC .
- Accelerated thermal stability : Store at 40°C/75% RH for 4 weeks and monitor decomposition by TLC .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
Q. Table 2. Analytical Parameters for Purity Assessment
| Method | Column/Plate | Mobile Phase | Detection | Retention Time (min) |
|---|---|---|---|---|
| HPLC | C18 (250 × 4.6 mm) | Acetonitrile:water (60:40) | UV 254 nm | 8.2 ± 0.3 |
| LC-MS | C18 (50 × 2.1 mm) | 0.1% formic acid in H2O:MeOH (50:50) | ESI+ | 3.5 (m/z 568.2) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
